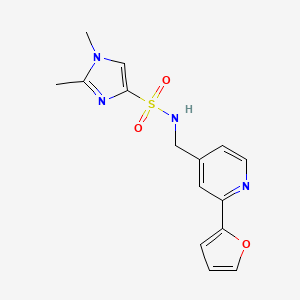

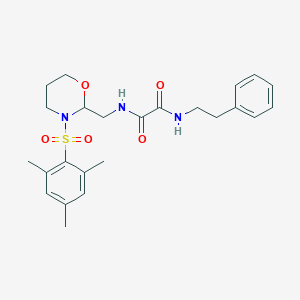

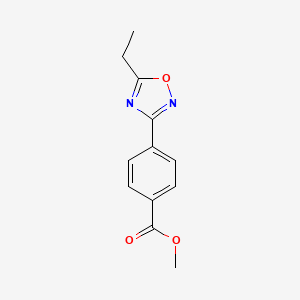

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research has demonstrated efficient methods for the synthesis of sulfonylated furans and imidazo[1,2-a]pyridines, indicating the significance of these compounds in organic synthesis and heterocyclic chemistry. For example, a metal-free three-component domino reaction allows for the preparation of sulfonylated furans, showing excellent functional group tolerance and efficiency (Cui et al., 2018). Additionally, the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using catalytic zinc chloride highlights a simple and inexpensive method to obtain these compounds in moderate to good yields (Yu et al., 2014).

Antibacterial Properties

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at creating potential antibacterial agents. Research indicates that certain newly synthesized compounds exhibit high antibacterial activity, suggesting the relevance of sulfonamides in the development of new antibacterial strategies (Azab et al., 2013).

Electrochemical Studies

Electrochemical studies on alkyl imidazolyl sulfoxides and sulfides contribute to the understanding of their reduction processes, revealing insights into the electrochemical behavior of sulfur-containing heterocyclic compounds. Such studies are valuable for elucidating reaction mechanisms and the properties of these compounds under electrochemical conditions (Johansson & Wendsjö, 1983).

Antiprotozoal Activity

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents shows significant potential for these compounds in treating protozoal infections. Their strong DNA affinities and in vitro activities against T. b. rhodesiense and P. falciparum indicate the therapeutic potential of these classes of compounds (Ismail et al., 2004).

properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-11-18-15(10-19(11)2)23(20,21)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,10,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGMJKGCFDZTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2467523.png)

![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2467536.png)

![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one](/img/structure/B2467543.png)

![N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467545.png)